4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one
Description
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)5-3-7-6(8(14)4-5)1-2-9(7)15/h3-4H,1-2,14H2 |
InChI Key |
WNABMOCFVMHESR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Trifluoromethyl-Substituted Phenylpropionic Acid
The foundational approach, adapted from CN101293820B, begins with m-trifluoromethyl benzaldehyde. Knoevenagel condensation with malonic acid yields m-trifluoromethyl cinnamic acid, which is hydrogenated to m-trifluoromethyl phenylpropionic acid (Table 1).
Table 1. Optimization of Phenylpropionic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Malonic acid, piperidine, 110°C | 78 | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 92 |
Cyclization via Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation of m-trifluoromethyl phenylpropionic acid using trifluoromethanesulfonic acid (TfOH) generates 6-trifluoromethyl-1-indanone. The reaction proceeds via electrophilic aromatic substitution, with the acyl cation intermediate attacking the activated aromatic ring.
Critical Parameters :
Introduction of the Amino Group
Nitro group reduction is employed to install the amino functionality. 4-Nitro-6-trifluoromethyl-1-indanone is reduced using Fe/NH₄Cl in ethanol-water (4:1) at 80°C for 45 minutes, achieving quantitative conversion to the amino derivative.
Key Observations :
- Boc protection of the amino group (Boc₂O, MeOH, reflux) prevents oxidation during subsequent steps.
- Alternative reducing agents (e.g., H₂/Pd-C) resulted in over-reduction of the ketone moiety.
Radical Trifluoromethylation-Cyclization Cascade
A novel approach from Frontiers in Chemistry utilizes copper(II)-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes with Togni’s reagent (CF₃ source) and TMSCN (cyanide source). While originally developed for 1-indanones, this method was adapted for 6-trifluoromethyl derivatives by modifying the enyne substrate.
Mechanistic Pathway :
- Radical Initiation : Togni’s reagent generates CF₃ radicals under Cu(OTf)₂ catalysis.
- Cascade Cyclization : Radical addition triggers 5-exo-dig cyclization, forming the indanone core.
- Oxidation/Nucleophilic Attack : Subsequent oxidation and cyanide trapping yield the final product.
Optimized Conditions :
- Catalyst : Cu(OTf)₂ (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Solvent : CH₃CN, 50°C, 3 h
- Yield : 45–78% for trifluoromethylated indanones
Building on PMC6985936, palladium-catalyzed coupling enables introduction of the amino group to pre-formed 6-trifluoromethylindanone. This method circumvents challenges associated with nitro group reduction.
Representative Protocol :
- Bromination of 6-trifluoromethyl-1-indanone at position 4 using NBS.
- Buchwald-Hartwig amination with NH₃·H₂O, Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane (100°C, 12 h).
Advantages :
- Functional group tolerance (ketone remains intact)
- Higher regioselectivity compared to electrophilic amination
Limitations :
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Synthesis
Characterization and Analytical Data
Spectroscopic Validation
Purity Optimization
Final purification via silica gel chromatography (hexane/EtOAc 4:1) achieves >98% purity (HPLC). Recrystallization from ethanol/water (9:1) enhances crystalline form stability.
Industrial-Scale Considerations
- Cost Analysis : TfOH-mediated cyclization is cost-prohibitive at scale; AlCl₃ alternatives reduce catalyst costs by 60% but require longer reaction times.
- Safety : Exothermic Friedel-Crafts reactions necessitate controlled addition of TfOH at <30°C.
- Green Chemistry : Ethanol/water solvent systems in reduction steps lower environmental impact vs. THF or DMF.
Chemical Reactions Analysis
Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a common approach, using reagents like trifluoromethanesulfonic acid (CF₃SO₃H) as a catalyst . This method forms the bicyclic indanone structure by cyclizing acylated intermediates.
Aldol Condensation
Aldol condensation with benzaldehyde derivatives (e.g., 2,4-dimethoxybenzaldehyde) under alkaline conditions is another pathway. Subsequent methoxy deprotection using boron tribromide (BBr₃) yields the final product .
Nucleophilic Substitution
The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling functionalization. For example, coupling with protected amino acids using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) has been reported .
Electrophilic Trifluoromethylation
The trifluoromethyl group (-CF₃) undergoes electrophilic trifluoromethylation via hypervalent iodine reagents. Mechanistic studies suggest a radical or single-electron transfer (SET) pathway, as evidenced by the use of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to probe reaction intermediates . Lewis acids like Zn(OTf)₂ enhance reactivity by stabilizing the CF₃-I bond .
Condensation Reactions
The ketone group in the indanone framework participates in condensation reactions, such as those involving aldehydes or ketones. These reactions are critical for forming extended aromatic systems or functionalized derivatives.
Biological Target Interactions
The compound interacts with enzymes such as tyrosinase and melanin biosynthesis pathways. Structural modifications, including sulfonamide or triazine substitutions, enhance binding affinity to targets like FLT3 and CHK1 kinases, as seen in anticancer derivatives .
Friedel-Crafts Acylation Mechanism
The reaction proceeds via:
-
Protonation of the carbonyl oxygen by the catalyst (e.g., CF₃SO₃H).
-
Formation of an acylium ion intermediate , enabling cyclization.
Aldol Condensation Mechanism
-
Enolate formation under alkaline conditions.
-
Nucleophilic attack on the benzaldehyde derivative.
Reaction Data and Comparisons
| Reaction Type | Reagents/Conditions | Key Features |
|---|---|---|
| Friedel-Crafts Acylation | CF₃SO₃H, 25°C | Intramolecular cyclization, high yield |
| Aldol Condensation | NaH, MeOH, 25°C; BBr₃, CH₂Cl₂, 25°C | Methoxy deprotection for dihydroxyindanone |
| Electrophilic Trifluoromethylation | Zn(OTf)₂, hypervalent iodine reagents | Lewis acid activation, CF₃ transfer |
| Nucleophilic Substitution | DCC, HOBt, CH₂Cl₂, 25°C | Amino group functionalization |
Scientific Research Applications
4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound featuring a bicyclic indanone structure, consisting of fused benzene and cyclopentane rings, with a trifluoromethyl group that influences its chemical properties. It has a molecular formula of C10H8F3NO and a molar mass of approximately 215.17 g/mol . This compound is of interest in medicinal chemistry and materials science.
Potential Biological Activities
The biological activity of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has been explored, showing potential as an inhibitor:
- Inhibiting 5-hydroxytryptamine (5-HT) uptake .
- Improving drug potency toward reverse transcriptase enzyme inhibition .
Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding how modifications to the compound can enhance its efficacy and specificity.
Structural Similarity
Several compounds share structural similarities with 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-(Trifluoromethyl)-1-indanone | Indanone | Lacks amino group; used in different pharmaceutical applications |
| 5-(Trifluoromethyl)-2,3-dihydro-1H-indene | Indene | Different position of trifluoromethyl; potential use in organic synthesis |
| 6-Fluoroindane | Indane | Fluorine instead of trifluoromethyl; explored for neuroprotective properties |
| 6-Chloroindane | Indane | Chlorine substituent; studied for its antimicrobial activity |
Mechanism of Action
The mechanism of action of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Positional Isomers and Substituent Variations
Properties: Lacks the amino group, reducing polarity and hydrogen-bonding capacity. This analog is commercially available (Thermo Scientific) and serves as a precursor for further functionalization . Applications: Used in organic synthesis, particularly in reactions requiring electron-withdrawing substituents.
6-Chloro-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Structure: Chloro (-Cl) at position 6 and trifluoromethyl at position 3. Properties: The chloro group increases molecular weight and may enhance halogen bonding. However, the absence of an amino group limits its reactivity in nucleophilic reactions . Synthesis: Typically prepared via Friedel-Crafts acylation or halogenation of indanone precursors.
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Structure: Trifluoromethyl at position 4. Similar lipophilicity to the target compound but lacks the amino group .
B. Functional Group Modifications
Methoxy-Substituted Indanones Examples: 4,5,6-Trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene (12p in ). Properties: Methoxy (-OCH₃) groups increase steric bulk and electron density, contrasting with the electron-withdrawing trifluoromethyl and amino groups. These derivatives exhibit antitubulin activity, with IC₅₀ values in the nanomolar range . Comparison: The amino group in the target compound may enhance solubility and target interaction compared to methoxy analogs.
Benzylidene-Indanones Examples: (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one (4a–k in ). Properties: Conjugated double bonds in the benzylidene moiety enable π-π stacking interactions. These compounds are synthesized via Claisen-Schmidt condensation and evaluated for spirocyclic compound synthesis . Comparison: The target compound’s amino group offers a site for further derivatization (e.g., amidation), which is absent in benzylidene derivatives.
Key Observations :
- The target compound’s synthesis likely involves trifluoromethylation and amination steps, which may lower yields due to steric and electronic challenges.
- Methoxy-substituted analogs () show variable yields (5.1–28.1%), highlighting the complexity of multi-step indanone functionalization.
Spectroscopic Data
Key Observations :
- The amino group in the target compound would produce a distinctive broad singlet in ¹H NMR, absent in analogs like 7j or 12p.
- Trifluoromethyl groups exhibit characteristic quartets in ¹⁹F NMR (δ ~120–125) across all analogs .
Biological Activity
4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
The molecular formula of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is with a molecular weight of approximately 215.17 g/mol. The compound features a bicyclic structure known as indanone, characterized by a fused benzene and cyclopentane ring. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility in various applications including medicinal chemistry.
Anticancer Potential
Recent studies have highlighted the anticancer potential of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. It has been shown to exhibit inhibitory effects on cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, related compounds with similar structures have demonstrated potent activity against various cancer types by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | TBD | Potential tubulin inhibitor |
| Compound X | 0.08–12.07 | Inhibits tubulin polymerization |
| Compound Y | TBD | Induces apoptosis via Bcl-2 downregulation |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies indicate that modifications to the indanone structure can enhance its antibacterial and antifungal activities. The trifluoromethyl group is believed to play a crucial role in increasing the lipophilicity of the molecule, which may improve membrane penetration and efficacy against microbial targets .
Synthesis Methods
Various synthesis methods for 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one have been reported. These methods typically involve the use of trifluoromethylaniline as a precursor. Here are some common approaches:
- Condensation Reactions : Utilizing appropriate aldehydes or ketones with trifluoromethylaniline.
- Cyclization Techniques : Employing cyclization reactions that lead to the formation of the indanone framework.
These methods allow for the production of this compound with varying degrees of purity and yield, which is essential for subsequent biological testing.
Case Studies
Several case studies have documented the biological effects of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one:
- In vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound induces significant apoptosis through modulation of apoptotic pathways.
- Antimicrobial Screening : In another investigation, the compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
Q & A
Basic: What are the common synthetic routes for preparing 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one?
The synthesis typically involves functionalization of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one scaffolds. For example:
- Step 1 : Start with 6-(trifluoromethyl) indanone derivatives (e.g., via Friedel-Crafts acylation or palladium-catalyzed coupling) .
- Step 2 : Introduce the amino group at position 4 using reductive amination or nitration followed by hydrogenation. Evidence for analogous compounds suggests using chiral auxiliaries or enantioselective catalysis to control stereochemistry .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) and crystallization are common, with yields ranging from 50–79% depending on substituents .
Advanced: How can diastereoselective synthesis of this compound be achieved using transition-metal catalysis?
A palladium-catalyzed hydration-olefin insertion cascade () offers a robust method:
- Mechanism : Internal nucleophiles assist in alkyne hydration, followed by intramolecular Michael addition to form the indenone core.
- Conditions : Use Pd(OAc)₂ with ligands (e.g., PPh₃) in aqueous THF at 60°C. This method achieves >99% yield and complete diastereoselectivity for cis-2,3-disubstituted derivatives .
- Application : Adapt this cascade by incorporating trifluoromethyl and amino groups during the olefin insertion step.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Detect tautomeric equilibria (e.g., ketone/enol forms) via split peaks; integrate signals to quantify ratios (e.g., 0.5:1 ketone/enol in ) .
- Chiral HPLC : Resolve enantiomers using columns like Chiralcel IA/IC with hexane/iPrOH (e.g., 99:1 ratio) and monitor at λ = 254–280 nm .
- X-ray Crystallography : Confirm absolute configuration, as demonstrated for structurally related (E)-benzylidene derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting?
- Tautomerism Analysis : Variable-temperature NMR (e.g., 25–60°C in CDCl₃) can stabilize tautomers, simplifying splitting patterns .
- DFT Calculations : Compare experimental ¹H NMR shifts with computed values (B3LYP/6-31G(d,p)) to identify dominant tautomers or conformers .
- Dynamic HPLC : Use chiral stationary phases to separate interconverting enantiomers under controlled temperatures .
Advanced: What computational methods predict the electronic properties of this compound?
- DFT Studies : Optimize geometry with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electronegativity (χ = 4.72 eV), and global electrophilicity (ω = 1.85 eV) .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites, crucial for designing reactivity studies .
- Docking Simulations : For biological applications, dock into FAK kinase or microbial enzyme active sites using AutoDock Vina .
Advanced: What strategies enable functionalization of the indenone core for structure-activity studies?
- Azide Introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) on propargyl derivatives (e.g., 50% yield, 77% ee in ) .
- Fluorination : Use TFPAA/TFAA in CH₂Cl₂ for Baeyer-Villiger oxidation, leveraging migratory aptitude differences (e.g., -CF₃ vs. -CH₂ groups) .
- Benzylation : React with 4-(trifluoromethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced: How is the biological activity of this compound assessed in anticancer or antimicrobial studies?
- FAK Inhibition : Test against ovarian cancer cell lines (e.g., SKOV3) using MTT assays; ICₓₓ values correlate with substituent electronic profiles .
- Antimicrobial Screening : Evaluate against Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus) bacteria via agar diffusion. MIC values for related compounds range from 8–32 µg/mL .
- Cytotoxicity : Use human keratinocyte (HaCaT) cells to assess selectivity indices .
Basic: What safety considerations are critical when handling this compound?
- Storage : Keep in airtight containers under nitrogen, away from heat/ignition sources, at 2–8°C .
- PPE : Wear nitrile gloves, lab coats, and eye protection; use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
